

Spectroscopic Characterization of Pyridine, 2-(ethylthio)-: A Technical Guide

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Compound of Interest

Compound Name: Pyridine, 2-(ethylthio)-

CAS No.: 19006-76-9

Cat. No.: B093902

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This guide provides an in-depth technical overview of the spectroscopic characterization of **Pyridine, 2-(ethylthio)-**, also known as 2-ethylsulfanylpyridine. The information herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical data for this compound. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in elucidating the structure and properties of this molecule.

Introduction to Pyridine, 2-(ethylthio)-

Pyridine, 2-(ethylthio)- (C_7H_9NS) is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an ethylthio group.^[1] Its molecular weight is 139.22 g/mol, and its Chemical Abstracts Service (CAS) registry number is 19006-76-9.^[1] The structural elucidation and purity assessment of such molecules are paramount in chemical synthesis and drug discovery, necessitating the use of various spectroscopic techniques. This guide will explore the expected and observed spectroscopic data for this compound, providing a framework for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.^{[2][3]} For **Pyridine, 2-(ethylthio)-**, both 1H and ^{13}C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

While experimental ¹H NMR data for **Pyridine, 2-(ethylthio)-** is not readily available in public spectral databases, we can predict the chemical shifts and coupling patterns based on analogous structures, such as 2-alkylpyridines and ethyl thioethers. The pyridine ring protons will exhibit characteristic downfield shifts due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The ethyl group protons will show a typical triplet-quartet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for **Pyridine, 2-(ethylthio)-**

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)	8.3 - 8.5	Doublet	4.0 - 6.0
H-4 (Pyridine)	7.4 - 7.6	Triplet of doublets	7.0 - 8.0, 1.5 - 2.5
H-5 (Pyridine)	7.0 - 7.2	Triplet	7.0 - 8.0
H-3 (Pyridine)	6.9 - 7.1	Doublet	7.0 - 8.0
-SCH ₂ -	3.1 - 3.3	Quartet	7.0 - 8.0
-CH ₃	1.3 - 1.5	Triplet	7.0 - 8.0

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environment within the molecule. The pyridine ring carbons will appear in the aromatic region, with the carbon attached to the sulfur atom (C-2) being significantly influenced by the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Pyridine, 2-(ethylthio)-**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (Pyridine)	158 - 162
C-6 (Pyridine)	148 - 150
C-4 (Pyridine)	135 - 137
C-3 (Pyridine)	120 - 122
C-5 (Pyridine)	118 - 120
-SCH ₂ -	28 - 32
-CH ₃	13 - 16

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of heterocyclic compounds like **Pyridine, 2-(ethylthio)-**.

Sample Preparation:

- Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][5] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6]
- Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[4]
- If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4]
- Cap the NMR tube and carefully wipe the outside.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.

- Place the sample into the NMR magnet.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).^[6]
^[7]



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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[8]

Predicted IR Spectral Data

The IR spectrum of **Pyridine, 2-(ethylthio)-** is expected to show characteristic absorptions for the aromatic pyridine ring and the aliphatic ethylthio group.

Table 3: Predicted IR Absorption Bands for **Pyridine, 2-(ethylthio)-**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic (Pyridine)
2975 - 2950	C-H stretch	Aliphatic (-CH ₃)
2940 - 2910	C-H stretch	Aliphatic (-CH ₂ -)
1600 - 1450	C=C and C=N stretch	Aromatic Ring (Pyridine)
1470 - 1430	C-H bend	Aliphatic (-CH ₂ , -CH ₃)
750 - 700	C-S stretch	Thioether
800 - 600	C-H out-of-plane bend	Aromatic (Pyridine)

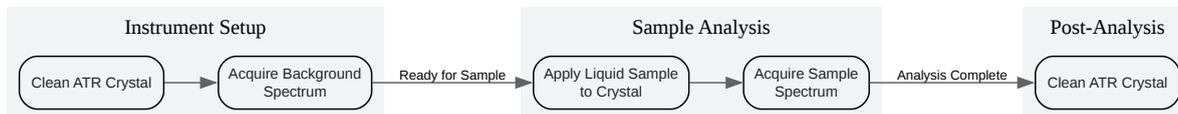
Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing liquid samples is Attenuated Total Reflectance (ATR) FTIR.[9]

Sample Preparation and Analysis (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **Pyridine, 2-(ethylthio)-** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- After analysis, clean the ATR crystal thoroughly with a suitable solvent.



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Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [10] It is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. [10][11]

Mass Spectral Data

The electron ionization (EI) mass spectrum of **Pyridine, 2-(ethylthio)-** is expected to show a molecular ion peak (M^+) at m/z 139, corresponding to its molecular weight. [1] The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

Table 4: Observed and Expected Mass Spectral Fragments for **Pyridine, 2-(ethylthio)-**

m/z	Ion	Putative Origin
139	$[C_7H_9NS]^+$	Molecular Ion (M^+)
110	$[M - C_2H_5]^+$	Loss of an ethyl radical
106	$[M - SH]^+$	Loss of a sulfhydryl radical
79	$[C_5H_5N]^+$	Pyridine cation radical
78	$[C_5H_4N]^+$	Pyridyl cation

Data for m/z 139, 106, and 79 is from PubChem. [1]

The fragmentation of 2-substituted pyridines is often directed by the ring nitrogen.[1] For 2-alkylthiopyridines, common fragmentation pathways involve cleavage of the C-S bond and the S-alkyl bond.[12]

Experimental Protocol for GC-MS

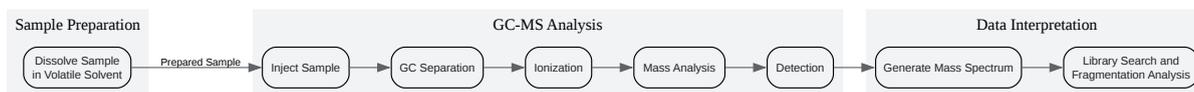
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile organic compounds like **Pyridine, 2-(ethylthio)-**. [13][14]

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[15] A typical concentration is around 1 mg/mL.
- Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

Data Acquisition:

- Inject a small volume (typically 1 μL) of the prepared solution into the GC-MS system. The sample is vaporized in the heated injection port.[16]
- The volatile components are separated on a capillary GC column based on their boiling points and interactions with the stationary phase.
- As the separated components elute from the column, they enter the mass spectrometer's ion source.
- In the ion source, the molecules are ionized (typically by electron impact).
- The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio and detected.
- The instrument's software records the mass spectrum for each eluting component.



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Caption: Workflow for GC-MS analysis of a volatile organic compound.

Conclusion

The spectroscopic characterization of **Pyridine, 2-(ethylthio)-** using NMR, IR, and MS provides a comprehensive analytical profile of the molecule. While experimental NMR and IR data are not widely available, predictions based on sound chemical principles and data from related compounds offer a reliable framework for its identification. The mass spectrometry data confirms the molecular weight and provides insights into its fragmentation behavior. The protocols and interpretive guidance provided in this document serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds.

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